molecular formula C19H18N2O2S B6716759 N-methyl-N-[(2-methylsulfanylphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide

N-methyl-N-[(2-methylsulfanylphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide

Cat. No.: B6716759
M. Wt: 338.4 g/mol
InChI Key: FGNOGNFFLUHYII-UHFFFAOYSA-N
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Description

N-methyl-N-[(2-methylsulfanylphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide is a complex organic compound with a unique structure that combines a quinoline core with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(2-methylsulfanylphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide typically involves multiple steps. One common approach starts with the preparation of the quinoline core, followed by the introduction of the carboxamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(2-methylsulfanylphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing groups, while reduction could produce a more saturated compound.

Scientific Research Applications

N-methyl-N-[(2-methylsulfanylphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-methyl-N-[(2-methylsulfanylphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide involves its interaction with specific molecular targets. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-methyl-N-[(2-methylsulfanylphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-methyl-N-[(2-methylsulfanylphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-21(12-13-7-3-6-10-17(13)24-2)19(23)15-11-20-16-9-5-4-8-14(16)18(15)22/h3-11H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNOGNFFLUHYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1SC)C(=O)C2=CNC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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